(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a benzothiazole-derived sulfonamide featuring a (Z)-configured imine group linking the benzo[d]thiazole and benzamide moieties. Key structural elements include:
- 4-ethoxy-3-methylbenzo[d]thiazole: The ethoxy group at position 4 and methyl substitution at position 3 on the benzothiazole ring enhance lipophilicity and influence tautomeric stability.
The Z-configuration is critical for maintaining planar geometry, enabling π-π stacking and binding to biological targets, such as enzymes or receptors requiring aromatic interactions .
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-19-8-5-9-20-21(19)25(3)23(31-20)24-22(27)17-10-12-18(13-11-17)32(28,29)26-14-6-7-16(2)15-26/h5,8-13,16H,4,6-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFVGDVQEJRXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its biological activity.
- Sulfonamide group : Potentially enhances antimicrobial and anticancer properties.
- Ethoxy and methyl substituents : Influence solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds often exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole derivatives | Antibacterial against E. coli | |
| Sulfonamide derivatives | Antifungal against C. albicans |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Apoptosis induction |
| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest at G2/M phase |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential binding to receptors that regulate cell growth and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through apoptosis. The results indicated a significant reduction in cell viability at concentrations above 5 µM.
Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Sulfonamides
Key Findings :
- Substituent Effects: Ethoxy (target) vs. methoxyethyl () groups on benzothiazole modulate solubility and steric bulk.
- Sulfonyl Group Variations : 3-Methylpiperidine (6-membered) in the target vs. azepane (7-membered) in alters sulfonyl group flexibility, impacting target binding .
Triazole Derivatives ()
| Compound Series [7–9] | Core Structure | Key Substituents | Spectral Features |
|---|---|---|---|
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones | 1,2,4-Triazole | Sulfonylphenyl; 2,4-difluorophenyl | IR: νC=S (1247–1255 cm⁻¹); absence of νC=O (confirms tautomeric shift to thione) |
Comparison with Target Compound :
- Tautomerism : Triazoles exhibit thione-thiol tautomerism, while the target’s benzothiazole imine group remains stable in the Z-configuration .
Ethyl Benzoate Derivatives ()
| Compound Series (e.g., I-6230, I-6373) | Core Structure | Key Substituents | Biological Relevance (Inferred) |
|---|---|---|---|
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Pyridazine/benzoate | Phenethylamino; pyridazine | Likely kinase inhibitors due to pyridazine’s ATP mimicry |
Comparison with Target Compound :
- Functional Groups : Ethyl benzoate esters () vs. sulfonamide (target) result in divergent solubility and hydrolytic stability.
- Core Rings : Pyridazine/isoxazole () vs. benzothiazole (target) suggest different target selectivity profiles .
Benzimidazole-Derived Heterocycles ()
| Compound Series (e.g., 4a–9c) | Core Structure | Key Heterocycles Synthesized | Synthesis Route |
|---|---|---|---|
| 1,3-Oxazepine, thiazolidin-4-one, azetidin-2-one | Benzimidazole | Hydrazide intermediates cyclized with ketones | Relies on hydrazone formation and cyclization |
Comparison with Target Compound :
- Heterocycle Diversity : Oxazepines (7-membered) and azetidines (4-membered) in contrast with the 6-membered benzothiazole in the target, affecting ring strain and reactivity.
- Synthesis : Both use hydrazide intermediates, but the target likely involves benzothiazole condensation rather than cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
